1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, reduce fever, and alleviate inflammation. It is one of the most widely used medications in the world, with millions of people taking it every day. Ibuprofen is a powerful drug that has been extensively studied for its therapeutic effects, as well as its potential side effects and limitations.
Mechanism of Action
Ibuprofen works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation, pain, and fever. By blocking the production of prostaglandins, 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid reduces inflammation and relieves pain. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may help protect against certain types of cancer and other diseases.
Biochemical and Physiological Effects:
Ibuprofen has a number of biochemical and physiological effects on the body. It can cause gastrointestinal irritation, which can lead to stomach ulcers and bleeding. In addition, this compound can cause kidney damage, especially in people with pre-existing kidney problems. Other potential side effects of this compound include dizziness, drowsiness, and allergic reactions.
Advantages and Limitations for Lab Experiments
Ibuprofen has a number of advantages and limitations for use in laboratory experiments. One advantage is its widespread availability and low cost, which make it a popular choice for researchers. In addition, 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid has been extensively studied, so there is a large body of research available on its effects and mechanisms of action. However, this compound also has a number of limitations, including its potential for side effects and its narrow therapeutic window. In addition, this compound can interact with other drugs, which can complicate experimental results.
Future Directions
There are a number of future directions for research on 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid. One area of interest is the development of new formulations and delivery methods that can reduce the risk of side effects and improve therapeutic efficacy. In addition, researchers are exploring the use of this compound in combination with other drugs, such as opioids, to improve pain management. Finally, there is growing interest in the potential anti-cancer effects of this compound, which may be related to its anti-inflammatory and antioxidant properties.
Scientific Research Applications
Ibuprofen has been extensively studied for its therapeutic effects on a variety of conditions, including pain, fever, and inflammation. It is commonly used to treat headaches, menstrual cramps, arthritis, and other types of pain. In addition, 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid has been shown to have antiplatelet effects, which can help prevent blood clots and reduce the risk of heart attack and stroke.
properties
IUPAC Name |
1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-12-8-4-3-7-11(12)14(13(15)16)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRNPRZCCSZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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